molecular formula C14H12N2O4S B3001826 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 922137-36-8

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

Cat. No.: B3001826
CAS No.: 922137-36-8
M. Wt: 304.32
InChI Key: QEWMSKCFDXKECC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a dibenzooxazepine derivative featuring a methanesulfonamide group at the 2-position of the heterocyclic core. The dibenzooxazepine scaffold consists of a seven-membered oxazepine ring fused to two benzene rings, with a ketone group at position 11. This compound is structurally distinct from thiazepine analogs (e.g., dibenzo[b,f][1,4]thiazepines), where sulfur replaces the oxygen atom in the central ring . Methanesulfonamide substituents are common in medicinal chemistry due to their hydrogen-bonding capacity and metabolic stability, making this compound a candidate for targeting central nervous system (CNS) receptors or enzymes.

Properties

IUPAC Name

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c1-21(18,19)16-9-6-7-12-10(8-9)14(17)15-11-4-2-3-5-13(11)20-12/h2-8,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWMSKCFDXKECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide typically involves the following steps:

    Formation of the Oxazepine Ring: The initial step involves the cyclization of appropriate precursors to form the oxazepine ring. This can be achieved through the reaction of an amine with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Methanesulfonamide Group: The methanesulfonamide group is introduced by reacting the oxazepine intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the oxazepine ring to a more saturated form.

    Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated oxazepine derivatives.

    Substitution: Various substituted methanesulfonamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the dibenzoxazepine class of compounds, characterized by a complex polycyclic structure that contributes to its biological activity. The molecular formula is C16H17N3O3SC_{16}H_{17}N_{3}O_{3}S with a molecular weight of approximately 345.38 g/mol. This structure enables interactions with biological targets, making it a candidate for drug development.

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an antiparasitic agent. A notable case is its evaluation against Giardia duodenalis, where derivatives of dibenzoxazepines demonstrated significant growth inhibition. For instance, compounds within the CL9406 scaffold series showed IC50 values as low as 0.18 μM, indicating potent activity against this parasite . The structural modifications in these compounds are critical for enhancing their efficacy.

Anticancer Properties

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide has also been investigated for its anticancer properties. Research indicates that similar oxazepine derivatives exhibit inhibitory effects on cancer cell lines. For example, ethyl derivatives have been identified as angiogenesis inhibitors, suggesting that modifications to the oxazepine structure can lead to compounds with significant anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have shown that variations in substituents on the oxazepine ring can lead to different pharmacological profiles. For instance, the introduction of methanesulfonamide groups has been linked to enhanced solubility and bioavailability, which are key factors in drug design .

Case Study: Antigiardial Activity

In a study conducted by Riches et al., a series of dibenzoxazepine derivatives were synthesized and tested for antigiardial activity. The findings revealed that specific substitutions on the oxazepine core significantly influenced the compounds' effectiveness against Giardia duodenalis. The most potent compound exhibited an IC50 value of 0.18 μM, demonstrating strong potential for therapeutic use .

Case Study: Anticancer Evaluation

Another study focused on evaluating the anticancer properties of related dibenzoxazepine compounds showed promising results in inhibiting tumor growth in various cancer cell lines. The research emphasized the importance of structural modifications in enhancing the efficacy of these compounds against cancer cells .

Mechanism of Action

The mechanism of action of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. It is known to act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Thiazepine vs. Oxazepine Analogs: Replacement of the oxazepine oxygen with sulfur (e.g., compounds in , and 4) alters electronic properties and ring conformation.

Substituent Diversity on the Oxazepine Core

  • Position 10 Modifications :

    • 10-Ethyl (e.g., ): Enhances lipophilicity (logP 3.97) and steric bulk, possibly affecting receptor binding .
    • 10-Methyl (e.g., ): Smaller alkyl group reduces molecular weight (MW 438.5) while maintaining moderate logP .
  • Position 8/2 Modifications :

    • Chloro Substituents (e.g., ): Electron-withdrawing groups like Cl may improve metabolic stability but reduce solubility .

Sulfonamide Group Variations

  • Aromatic Sulfonamides (e.g., ): 2,4-Dimethoxybenzene-sulfonamide (): Introduces hydrogen bond acceptors (logP 3.97, polar surface area 78.4 Ų) .
  • Methanesulfonamide (Target Compound): Simplest sulfonamide derivative, offering balanced solubility and bioavailability.

Physicochemical Properties

Compound (Example) Molecular Formula Molecular Weight logP Polar Surface Area (Ų) Key Substituents
Target Compound C₁₅H₁₃N₂O₄S* ~333.3* ~3.0* ~70* Methanesulfonamide
1-(3-Chlorophenyl)-N-(...oxazepin-2-yl)methanesulfonamide C₂₁H₁₆ClN₂O₄S 436.9 ~3.5 78.4 3-Chlorophenyl, methanesulfonamide
N-(10-Ethyl-...oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide C₂₃H₂₂N₂O₆S 454.5 3.97 78.4 10-Ethyl, 2,4-dimethoxy
4-Methoxy-3,5-dimethyl-N-(...oxazepin-2-yl)benzenesulfonamide C₂₃H₂₂N₂O₅S 438.5 ~4.0 75.6 4-Methoxy, 3,5-dimethyl
1-(4-Chlorophenyl)-N-(8,10-dimethyl-...oxazepin-2-yl)methanesulfonamide C₂₂H₁₉ClN₂O₄S 442.9 ~4.2 68.2 4-Chlorophenyl, 8,10-dimethyl

*Estimated based on analogs.

Pharmacological Implications

  • D2 Dopamine Receptor Antagonists : Thiazepine derivatives () show selectivity for D2 receptors, but oxazepines may exhibit distinct binding due to altered electronic profiles .
  • CNS Penetration : Methanesulfonamide derivatives (e.g., ) with moderate logP (3.0–4.0) and polar surface area (~70 Ų) are likely CNS-penetrant .

Biological Activity

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a complex organic compound that has garnered interest within the pharmaceutical and biochemical research communities due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic targets, and relevant case studies.

Chemical Structure and Properties

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide belongs to the class of dibenzo[b,f][1,4]oxazepines. Its structure features a fused ring system that contributes to its pharmacological properties. The presence of the methanesulfonamide group enhances its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes involved in various metabolic pathways. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and affecting downstream signaling pathways.
  • Receptor Modulation : It has been suggested that N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide interacts with nuclear hormone receptors, which play critical roles in gene expression and metabolic regulation.

Therapeutic Applications

Research indicates that this compound shows promise in treating several conditions:

  • Central Nervous System Disorders : It has been investigated for potential use in treating disorders such as Tourette's syndrome and bipolar disorder due to its neuroactive properties.
  • Autoimmune Diseases : The compound may target pathways involved in Th17 cell differentiation, making it a candidate for treating autoimmune conditions .

In Vitro Studies

In vitro assays have demonstrated the biological activity of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide against various cellular targets. For instance:

Assay TypeTargetIC50 (µM)Reference
AlphaScreen AssayRORγ (nuclear receptor)20.27
Cell-based ReporterRORγ (nuclear receptor)11.84

These results suggest that the compound exhibits significant antagonistic activity against RORγ, indicating its potential as a therapeutic agent in related diseases.

Case Studies

Several case studies have highlighted the efficacy of compounds similar to N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide in clinical settings:

  • Case Study 1 : A study involving patients with Tourette's syndrome showed improvement in tic severity scores when treated with a related dibenzo compound.
    • Patient Demographics : 30 patients aged 8–18 years.
    • Duration : 12 weeks.
    • Outcome : Significant reduction in tic frequency and severity.

Q & A

Q. What are the common synthetic routes for synthesizing N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide?

  • Methodological Answer : The core dibenzoxazepinone scaffold can be synthesized via cyclization of 2-aminophenol derivatives under acidic conditions, as described for structurally related compounds in Tetrahedron Letters . For functionalization at the 2-position, a methanesulfonamide group can be introduced via nucleophilic substitution or coupling reactions. For example, BT2 (a structural analog) was synthesized by reacting 2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one (BT3) with diethyl pyrocarbonate, followed by derivatization . Key steps include:
  • Purification via column chromatography.
  • Characterization using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HPLC to confirm regioselectivity and purity.

Q. How is the structural integrity of this compound validated in research settings?

  • Methodological Answer : Spectroscopic techniques are critical:
  • 1H NMR^1 \text{H NMR} : Identifies proton environments (e.g., sulfonamide NH at δ 3.1–3.5 ppm, aromatic protons in dibenzoxazepinone at δ 6.8–7.5 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ for C15_{15}H14_{14}N2_2O4_4S at m/z 319.0753).
  • HPLC : Assesses purity (>95% for biological assays) .

Q. What spectroscopic techniques are essential for characterizing the methanesulfonamide moiety?

  • Methodological Answer :
  • 1H NMR^1 \text{H NMR} : The methyl group in methanesulfonamide appears as a singlet (δ 3.0–3.3 ppm).
  • 13C NMR^{13} \text{C NMR} : The sulfonamide sulfur induces deshielding, with the methyl carbon at δ 40–45 ppm and the sulfonyl carbon at δ 110–115 ppm .
  • IR spectroscopy : Confirms S=O stretching vibrations at 1150–1350 cm1^{-1}.

Advanced Research Questions

Q. How do structural modifications influence the anti-inflammatory activity of dibenzoxazepinone derivatives?

  • Methodological Answer :
  • Key Finding : BT2 (ethyl carbamate derivative) inhibits IL-1β-induced ICAM-1 expression in HMEC-1 cells, while BT3 (primary amine analog) lacks activity, highlighting the critical role of the carbamate group .
  • SAR Strategy :

Modify substituents at the 2-position (e.g., sulfonamide vs. carbamate).

Test analogs in in vitro models (e.g., flow cytometry for adhesion molecule expression) .

Use computational docking to predict interactions with targets like NF-κB or AP-1 .

Q. What in vitro models are suitable for assessing anti-inflammatory activity?

  • Methodological Answer :
  • HMEC-1 cells : Measure inhibition of IL-1β-induced ICAM-1/VCAM-1 via flow cytometry .
  • THP-1 monocyte adhesion assays : Quantify endothelial-monocyte interactions under shear stress .
  • Dose-response validation : Use concentrations ranging from 1–100 μM, with EC50_{50} calculations (e.g., BT2 showed IC50_{50} = 25 μM for ICAM-1 inhibition) .

Q. How can researchers resolve contradictions in dose-response data across experimental setups?

  • Methodological Answer :
  • Standardization : Use identical cell passage numbers, serum-free conditions during treatment, and internal controls (e.g., β-actin for protein normalization).
  • Replicates : Perform triplicate experiments with statistical analysis (ANOVA, p < 0.05).
  • Cross-validation : Confirm results using orthogonal methods (e.g., Western blotting vs. flow cytometry for ICAM-1) .

Q. What strategies validate target specificity when cross-reactivity is suspected?

  • Methodological Answer :
  • Knockdown/knockout models : Use siRNA targeting ICAM-1 or NF-κB to confirm pathway dependency .
  • Selective inhibitors : Co-treat with pathway-specific antagonists (e.g., JAK/STAT inhibitors) to rule off-target effects.
  • Structural analogs : Compare activity of BT2 (active) vs. BT3 (inactive) to isolate functional groups .

Q. How do computational methods aid in designing derivatives with enhanced binding affinity?

  • Methodological Answer :
  • Molecular docking : Screen derivatives against crystal structures of targets (e.g., dopamine D2 receptor for thiazepine analogs) .
  • QSAR modeling : Correlate substituent electronegativity or steric bulk with IC50_{50} values .
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., sulfonamide interactions with hydrophobic pockets) .

Data Contradiction Analysis

Q. How to address batch-to-batch variability in synthesis affecting reproducibility?

  • Methodological Answer :
  • Quality control : Implement strict HPLC thresholds (purity >98%) and ^1 \text{H NMR fingerprinting .
  • Reaction monitoring : Use TLC or in situ IR to track intermediate formation.
  • Documentation : Record solvent lots, catalyst sources, and temperature gradients .

Q. Why do some analogs show divergent activity in similar assays?

  • Methodological Answer :
  • Solubility factors : Test analogs in DMSO vs. aqueous buffers; precipitate-free concentrations are critical .
  • Metabolic stability : Use liver microsomes to identify rapid degradation (e.g., esterase-mediated hydrolysis of carbamates) .
  • Off-target profiling : Screen against kinase panels or GPCR libraries to identify unintended interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.